molecular formula C9H9BrN2O B12836489 4-(4-Bromo-phenoxy)-4,5-dihydro-1H-imidazole

4-(4-Bromo-phenoxy)-4,5-dihydro-1H-imidazole

Cat. No.: B12836489
M. Wt: 241.08 g/mol
InChI Key: SZPBGVAHTUWSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-phenoxy)-4,5-dihydro-1H-imidazole is an organic compound that features a bromophenyl group attached to a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-phenoxy)-4,5-dihydro-1H-imidazole typically involves the reaction of 4-bromophenol with 4,5-dihydro-1H-imidazole under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 4-bromophenol reacts with an imidazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-phenoxy)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-(4-hydroxy-phenoxy)-4,5-dihydro-1H-imidazole.

    Reduction: Formation of 4-(4-Bromo-phenoxy)-4,5-dihydro-1H-imidazoline.

    Substitution: Formation of various substituted phenoxy-imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromo-phenoxy)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-phenoxy)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance the compound’s binding affinity through halogen bonding, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenol: A simpler compound with a bromophenyl group attached to a hydroxyl group.

    4-Bromophenylacetic acid: Contains a bromophenyl group attached to an acetic acid moiety.

    4-Bromophenoxybenzaldehyde: Features a bromophenyl group attached to a benzaldehyde group.

Uniqueness

4-(4-Bromo-phenoxy)-4,5-dihydro-1H-imidazole is unique due to the presence of both a bromophenyl group and an imidazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The imidazole ring enhances its potential as a ligand in biochemical assays, while the bromophenyl group provides opportunities for further functionalization through substitution reactions.

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

5-(4-bromophenoxy)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C9H9BrN2O/c10-7-1-3-8(4-2-7)13-9-5-11-6-12-9/h1-4,6,9H,5H2,(H,11,12)

InChI Key

SZPBGVAHTUWSNO-UHFFFAOYSA-N

Canonical SMILES

C1C(NC=N1)OC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.